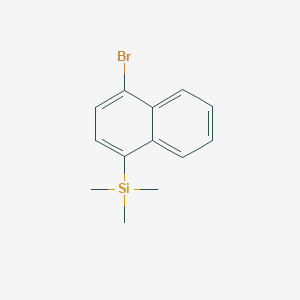
(4-Bromonaphthalen-1-yl)trimethylsilane
Übersicht
Beschreibung
(4-Bromonaphthalen-1-yl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to a naphthalene ring and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of (4-Bromonaphthalen-1-yl)trimethylsilane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromonaphthalen-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.
Bases: Such as sodium hydride, used to deprotonate and activate the compound for further reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
(4-Bromonaphthalen-1-yl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which (4-Bromonaphthalen-1-yl)trimethylsilane exerts its effects is primarily through its reactivity in substitution and cross-coupling reactions. The trimethylsilane group acts as a protecting group, stabilizing the compound and facilitating selective reactions at the bromine site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Another organosilicon compound with similar reactivity but different structural features.
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions, similar to (4-Bromonaphthalen-1-yl)trimethylsilane.
Uniqueness
This compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic characteristics.
Eigenschaften
Molekularformel |
C13H15BrSi |
|---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
(4-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
InChI-Schlüssel |
CLGFGUHMWWZOPY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
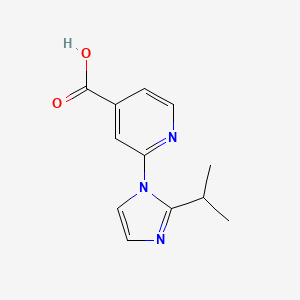

![4-[(1-Cyclobutyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8536558.png)
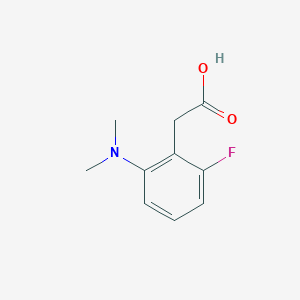
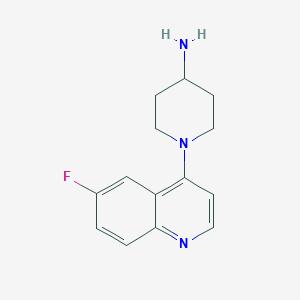
![2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinoline](/img/structure/B8536569.png)

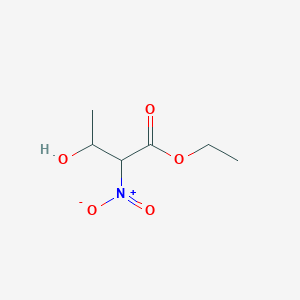
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)

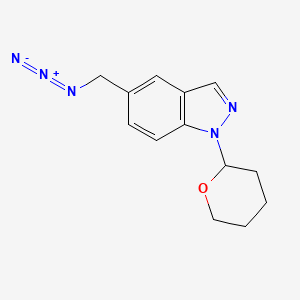

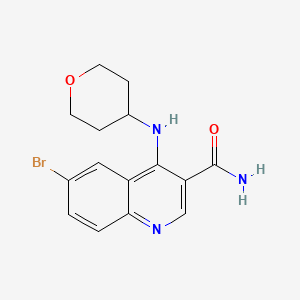
![7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8536612.png)
